molecular formula C16H23NO5 B14027802 (S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid

(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B14027802
M. Wt: 309.36 g/mol
InChI Key: BLTRMLWNBZZHBP-LBPRGKRZSA-N
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Description

(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a methoxy group, and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Aromatic Ring: The aromatic ring with the methoxy and methyl substituents is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of an appropriate aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Coupling Reaction: The protected amino acid is then coupled with the aromatic compound using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

    Substitution Reactions: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring can be subjected to oxidation and reduction reactions to introduce or remove functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.

    Oxidized and Reduced Products: Oxidation and reduction reactions yield products with different functional groups on the aromatic ring.

Scientific Research Applications

(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, while the aromatic ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Boc-amino-3-(4-methoxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.

    (S)-2-Boc-amino-3-(3-methylphenyl)propanoic acid: Lacks the methoxy group on the aromatic ring.

    (S)-2-Boc-amino-3-phenylpropanoic acid: Lacks both the methoxy and methyl groups on the aromatic ring.

Uniqueness

(S)-2-Boc-amino-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-3-(4-methoxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-10-8-11(6-7-13(10)21-5)9-12(14(18)19)17-15(20)22-16(2,3)4/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

BLTRMLWNBZZHBP-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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